molecular formula C15H26O2 B211715 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol CAS No. 129673-87-6

2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol

Cat. No.: B211715
CAS No.: 129673-87-6
M. Wt: 238.37 g/mol
InChI Key: YRFJMOGROZTYPC-UHFFFAOYSA-N
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Description

(3S, 4S, 6R, 7S)-1, 10-Bisaboladiene-3, 4-diol belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units (3S, 4S, 6R, 7S)-1, 10-Bisaboladiene-3, 4-diol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (3S, 4S, 6R, 7S)-1, 10-bisaboladiene-3, 4-diol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (3S, 4S, 6R, 7S)-1, 10-bisaboladiene-3, 4-diol can be found in herbs and spices and turmeric. This makes (3S, 4S, 6R, 7S)-1, 10-bisaboladiene-3, 4-diol a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFJMOGROZTYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129673-87-6
Record name (3S,4S,6R,7S)-1,10-Bisaboladiene-3,4-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol
Reactant of Route 3
2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol
Reactant of Route 4
2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol
Reactant of Route 5
2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol
Reactant of Route 6
2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol

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